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Compound of Interest

Compound Name: 1-methyl-1H-indol-6-amine

Cat. No.: B155859

A Technical Guide to the Physicochemical Properties of 1-methyl-1H-indol-6-amine

Executive Summary

This guide provides a comprehensive technical overview of the core physicochemical
properties of 1-methyl-1H-indol-6-amine (CAS No: 135855-62-8). As a substituted indole, this
compound and its analogs are of significant interest to researchers in medicinal chemistry and
drug discovery, primarily due to the indole scaffold's prevalence in biologically active molecules.
[1][2] Understanding the fundamental properties such as pKa, lipophilicity (logP), and solubility
is a critical prerequisite for rational drug design, enabling prediction of a compound's
pharmacokinetic and pharmacodynamic behavior. This document synthesizes predicted data
with established, field-proven experimental protocols, offering both a data repository and a
practical guide for laboratory characterization.

Introduction: The Significance of a Privileged
Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged
scaffold" due to its ability to bind to a wide array of biological targets with high affinity. Its
structural versatility and relative ease of functionalization have led to its incorporation into
numerous approved drugs and clinical candidates, particularly in oncology.[1][3] 1-methyl-1H-
indol-6-amine is a functionalized indole that serves as a valuable building block for
synthesizing more complex molecules. The strategic placement of the 6-amino group provides
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a key vector for chemical modification, while the N-methylation prevents hydrogen bond
donation at the indole nitrogen, which can significantly alter binding modes and metabolic
stability.

A thorough characterization of its physicochemical properties is the first step in unlocking its
potential. These parameters govern everything from initial hit screening and lead optimization
to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Chemical Structure:

N\
Hon N

! \

e IUPAC Name: 1-methyl-1H-indol-6-amine
e CAS Number: 135855-62-8[4]

e Molecular Formula: CoH1oN2[4]

Core Physicochemical Profile

The following table summarizes the key physicochemical properties of 1-methyl-1H-indol-6-
amine. It is critical to note that while structural data is confirmed, many of the physicochemical
values for this specific molecule are computationally predicted and await experimental

verification.
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Property

Value Data Type

Significance in
Drug Discovery

Molecular Weight

146.19 g/mol Calculated

Influences diffusion
rates and compliance
with drug-likeness
rules (e.g., Lipinski's

Rule of Five).

pKa (strongest basic)

5.15 (Predicted) Predicted

Governs the ionization
state at physiological
pH (7.4), impacting
solubility, receptor
interaction, and
membrane

permeability.

logP

1.95 (Predicted) Predicted

Measures lipophilicity,
a key predictor of
membrane transport,
protein binding, and

metabolic clearance.

[5]

Aqueous Solubility

Data not available -

Essential for drug
administration and
bioavailability; low
solubility is a major
challenge in

development.[6]

Melting Point

Data not available -

Indicates purity and

the physical state of
the solid form, which
affects handling and

formulation.[7]

Acidity and Basicity (pKa)
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The primary determinant of the acid-base character of 1-methyl-1H-indol-6-amine is the
exocyclic amino group at the C6 position. The lone pair of electrons on this nitrogen atom
makes it a Bransted-Lowry base. The predicted pKa of 5.15 for its conjugate acid suggests that
at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form.
This has profound implications:

o Causality: A largely neutral state at physiological pH enhances the molecule's ability to cross
lipid bilayer membranes (e.g., the gut wall or blood-brain barrier). However, a complete lack
of ionization can reduce aqueous solubility and may preclude the formation of stable salt
forms for formulation.

Lipophilicity (logP)

The partition coefficient (logP) is the ratio of a compound's concentration in a nonpolar solvent
(typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The
predicted logP of 1.95 indicates that 1-methyl-1H-indol-6-amine is moderately lipophilic,
favoring the organic phase over the aqueous phase by a factor of nearly 100:1.

» Expertise: This level of lipophilicity is often considered a good starting point in drug
discovery. It is high enough to facilitate membrane permeation but not so high as to cause
potential issues with metabolic instability (cytochrome P450 binding) or poor agueous
solubility.

Anticipated Spectroscopic Characterization

While public spectral data for this specific isomer is scarce, its structure allows for the
prediction of key features that would confirm its identity.

» 1H NMR: One would expect to see distinct signals for the N-methyl group (a singlet around
3.7 ppm), the amine protons (a broad singlet), and several doublets and triplets in the
aromatic region (6.5-7.5 ppm) corresponding to the protons on the indole ring system.

e Mass Spectrometry: The primary confirmation would be the molecular ion peak (M+) in a
high-resolution mass spectrum, corresponding to the calculated exact mass of 146.0844 Da.

« Infrared (IR) Spectroscopy: Key vibrational stretches would include a distinct N-H stretch for
the primary amine (~3300-3500 cm~1), aromatic C-H stretches (~3000-3100 cm~1), and

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.benchchem.com/product/b155859?utm_src=pdf-body
https://www.benchchem.com/product/b155859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

aromatic C=C double bond stretches (~1450-1600 cm™2).

Experimental Methodologies

The trustworthiness of physicochemical data hinges on robust and well-validated experimental
protocols. The following sections detail the gold-standard methodologies for determining the
key properties of 1-methyl-1H-indol-6-amine.

General Workflow for Physicochemical Characterization

A logical experimental flow ensures that each measurement is made on a well-characterized
and pure sample, preventing confounding results.

Sample Preparation & Purity

Synthesis of
1-methyl-1H-indol-6-amine

\

Purification
(e.g., Chromatography)

\

Purity & Identity Check
(LC-MS, NMR)

Physicochemical| Profiling

Melting Point Aqueous Solubility Lipophilicity pKa

Determination (Shake-Flask) (logP Shake-Flask) (Potentiometric or UV)

Click to download full resolution via product page

Caption: Overall workflow for physicochemical characterization.
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Melting Point Determination (Capillary Method)

Principle: The melting point provides a quick, reliable indication of a compound's purity. Pure

crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress

and broaden this range.[8]

Protocol:

Sample Preparation: Ensure the sample is completely dry and finely powdered.

Capillary Loading: Gently tap the open end of a capillary tube into the sample powder. Invert
the tube and tap it on a hard surface or drop it down a long glass tube to pack the solid into
the closed end to a height of 2-3 mm.[9]

Apparatus Setup: Place the loaded capillary into the heating block of a melting point
apparatus (e.g., a Mel-Temp).[7][10]

Approximate Determination: Heat the sample rapidly to find a rough estimate of the melting
point. Allow the apparatus to cool.

Accurate Determination: Using a fresh sample, heat rapidly to within 20°C of the
approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure
thermal equilibrium.[9]

Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and
the temperature at which the entire sample becomes a clear liquid (T2). The melting range is
reported as T1 - T2.
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1. Prepare Dry,
Powdered Sample

2. Pack 2-3 mm
in Capillary Tube

3. Place in
Apparatus

4. Heat Slowly
(1-2°C / min)

5. Record T1
(First liquid drop)

6. Record T2
(All liquid)

Result:
Melting Range (T1-T2)

Click to download full resolution via product page

Caption: Step-by-step workflow for melting point determination.

Aqueous Solubility (Shake-Flask Method)

Principle: This is the gold-standard method for determining thermodynamic solubility.[11] It
measures the equilibrium concentration of a compound in a saturated solution after an
extended incubation period.
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Protocol:

o System Preparation: Prepare a buffer solution of the desired pH (e.g., Phosphate-Buffered
Saline, pH 7.4).

o Sample Addition: Add an excess amount of the solid compound to a vial containing the
buffer. The goal is to create a suspension that remains present throughout the experiment.
[12][13]

» Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-
controlled environment (e.g., 25°C). Agitate for a prolonged period (typically 24-48 hours) to
ensure the system reaches equilibrium.[14]

o Phase Separation: After equilibration, separate the undissolved solid from the solution. This
is a critical step and is typically achieved by centrifugation at high speed, followed by careful
removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 um PVDF).
[61[14]

» Quantification: Accurately dilute the clear supernatant with a suitable solvent. Determine the
concentration of the compound using a validated analytical method, such as UV-Vis
spectrophotometry or LC-MS, against a standard calibration curve.[12]

» Calculation: The measured concentration is reported as the compound's solubility in that
medium (e.g., in ug/mL or uM).
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Caption: Workflow for the shake-flask solubility assay.

Lipophilicity (logP Shake-Flask Method)

Principle: This direct method measures the partitioning of a compound between two immiscible
liquid phases, n-octanol and water, and is considered the benchmark for logP determination.
[15]

Protocol:
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Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by
mixing them vigorously and allowing the layers to separate. This prevents volume changes
during the experiment.

Sample Preparation: Prepare a stock solution of the compound in one of the phases (e.g., n-
octanol).

Partitioning: In a vial, combine equal volumes of the pre-saturated n-octanol and pre-
saturated water. Add a small aliquot of the compound's stock solution.

Equilibration: Vortex the mixture vigorously for several minutes to facilitate partitioning, then
centrifuge for 10-15 minutes to ensure complete separation of the two layers.[16]

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration
of the compound in the n-octanol layer (C_oct) and the water layer (C_aq) using a suitable
analytical method like HPLC-UV.[17]

Calculation: The partition coefficient, P, is the ratio of the concentrations. The logP is the
base-10 logarithm of this value:

o P=C oct/C_aq

o logP =logio(P)
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Caption: Workflow for logP determination via the shake-flask method.

Stability and Handling
Chemical Stability

Aromatic amines and indoles can be susceptible to degradation via oxidation and light.
Therefore, it is recommended that 1-methyl-1H-indol-6-amine be stored in a cool, dark place
under an inert atmosphere (e.g., argon or nitrogen) to maximize its shelf life.
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Safety and Hazard Information

According to the Globally Harmonized System (GHS) classifications, 1-methyl-1H-indol-6-
amine presents the following hazards[4]:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H318: Causes serious eye damage.

H335: May cause respiratory irritation.
Handling Recommendations:
» Always handle this compound in a well-ventilated chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves,
and chemical safety goggles.[18]

e Avoid inhalation of dust or vapors.

 In case of contact with eyes, rinse cautiously with water for several minutes and seek
immediate medical attention.[19]

e Wash hands thoroughly after handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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